3-Fluoronaphthalene-1-carbaldehyde
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Overview
Description
3-Fluoronaphthalene-1-carbaldehyde is an organic compound with the molecular formula C11H7FO. It is a derivative of naphthalene, where a fluorine atom is substituted at the third position and an aldehyde group is attached to the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 3-Fluoronaphthalene-1-carbaldehyde involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide (e.g., 3-fluoronaphthalene), organoboron compound, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Solvent: Typically, a mixture of water and an organic solvent like toluene or ethanol
Temperature: Generally conducted at elevated temperatures (80-100°C)
Time: Reaction times can vary but typically range from a few hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
3-Fluoronaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium, CrO3 in acetic acid
Reduction: NaBH4 in methanol, LiAlH4 in ether
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
Oxidation: 3-Fluoronaphthalene-1-carboxylic acid
Reduction: 3-Fluoronaphthalene-1-methanol
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used
Scientific Research Applications
3-Fluoronaphthalene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-Fluoronaphthalene-1-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The fluorine atom can also influence the compound’s reactivity and binding affinity through electronic effects .
Comparison with Similar Compounds
Similar Compounds
8-Fluoronaphthalene-1-carbaldehyde: Similar structure but with the fluorine atom at the eighth position.
3-Chloronaphthalene-1-carbaldehyde: Chlorine atom instead of fluorine. It may have different electronic effects and reactivity.
3-Bromonaphthalene-1-carbaldehyde: Bromine atom instead of fluorine. It is generally more reactive in substitution reactions due to the larger atomic size of bromine.
Uniqueness
3-Fluoronaphthalene-1-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity. The fluorine atom’s high electronegativity and small size can enhance the compound’s stability and binding affinity in various applications.
Properties
IUPAC Name |
3-fluoronaphthalene-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNYSXIZCRUTLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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